3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid
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Overview
Description
3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid typically involves multiple steps, starting with the preparation of the core components. The process may include the following steps:
Preparation of 4-methoxyaniline: This involves the methylation of aniline to produce 4-methoxyaniline.
Chlorosulfonation: The 4-methoxyaniline is then subjected to chlorosulfonation to introduce the chlorobenzenesulfonamide group.
Amidation: The resulting compound is then reacted with propanoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it suitable for various organic synthesis reactions.
Biology: In biological research, 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[N-(4-methoxyphenyl)benzenesulfonamido]propanoic acid: This compound is similar but lacks the chlorine atom.
3-[N-(4-methoxyphenyl)3-bromobenzenesulfonamido]propanoic acid: This compound has a bromine atom instead of chlorine.
Uniqueness: 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a propanoic acid backbone, a chlorobenzenesulfonamide moiety, and a methoxyphenyl group. The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer, and other diseases.
- Molecular Formula : C15H16ClN1O4S
- Molecular Weight : 333.81 g/mol
- Density : 1.1 g/cm³
- Melting Point : 98-100 °C
- Boiling Point : 318.5 °C at 760 mmHg
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cell proliferation. Research indicates that sulfonamide derivatives can act as effective inhibitors of carbonic anhydrase and other enzyme classes, leading to anti-inflammatory effects and potential antitumor activity.
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models. For instance, in vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6, markers associated with inflammation.
Antitumor Activity
Recent investigations into the antitumor potential of this compound revealed promising results. In cell line assays, it was found to inhibit the proliferation of several cancer cell types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.
Case Studies
Research Findings
- Anti-inflammatory Activity : In a controlled study, administration of the compound resulted in a significant reduction in paw edema in animal models, indicating its potential use as an anti-inflammatory agent.
- Cell Cycle Analysis : Flow cytometry analyses showed that treated cancer cells exhibited increased sub-G1 populations, confirming apoptosis induction.
- Enzyme Inhibition : The compound demonstrated a high affinity for carbonic anhydrase isoforms, suggesting its utility in conditions where carbonic anhydrase plays a pivotal role.
Properties
IUPAC Name |
3-(N-(3-chlorophenyl)sulfonyl-4-methoxyanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-23-14-7-5-13(6-8-14)18(10-9-16(19)20)24(21,22)15-4-2-3-12(17)11-15/h2-8,11H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJFDSGDQCZRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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